molecular formula C14H12Cl2N4O B11043986 1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B11043986
M. Wt: 323.2 g/mol
InChI Key: AUHRKSQCERZVSX-UHFFFAOYSA-N
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Description

1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and synthetic versatility. The presence of the dichlorophenyl group and the triazolopyrimidine core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate to yield the desired triazolopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been found to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Highly potent and selective adenosine receptor antagonists.

    Quinazolin-4(3H)-one derivatives: Evaluated as antimicrobial agents in agriculture . Compared to these compounds, 1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibits unique properties due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

1-[7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C14H12Cl2N4O/c1-7-12(8(2)21)13(20-14(19-7)17-6-18-20)9-3-4-10(15)11(16)5-9/h3-6,13H,1-2H3,(H,17,18,19)

InChI Key

AUHRKSQCERZVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)C

Origin of Product

United States

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